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O-Propargyl-Puromycin

In Vivo Imaging Translational Regulation Whole-Organism Labeling

Standard anti-puromycin immunoassays lack covalent detection handles, limiting spatial resolution and precluding affinity purification. O-Propargyl-Puromycin (OP-Puro) resolves this via its terminal alkyne group, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to fluorescent azides or biotin tags for high-contrast imaging and MS-based nascent proteomics. • Functions in methionine-containing media - no starvation artifacts compromising translational physiology • Validated in 3D patient-derived organoids, C. elegans, and murine tissues with deep penetration • Compatible with SILAC multiplexing for quantitative nascent proteome profiling Supplied ≥98% pure. Store at -20°C; shipped at ambient temperature.

Molecular Formula C24H29N7O5
Molecular Weight 495.5 g/mol
Cat. No. B8082152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Propargyl-Puromycin
Molecular FormulaC24H29N7O5
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O
InChIInChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18-,20?,24+/m0/s1
InChIKeyJXBIGWQNNSJLQK-RPZJBKJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Propargyl-Puromycin: A Clickable Puromycin Analog


O-Propargyl-Puromycin (OP-Puro, OPP) is a synthetic alkyne analog of the aminonucleoside antibiotic puromycin [1]. It functions as a chain terminator of translation by being incorporated into the C-terminus of nascent polypeptide chains by the ribosome [2]. Critically, the presence of its terminal alkyne group renders it 'clickable', enabling its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides or affinity tags like biotin [1]. This compound is a fundamental tool for studying protein synthesis in cell culture and whole organisms [3].

Click-ready alkyne handle Enables CuAAC with fluorescent azides or biotin for direct detection.
No methionine starvation Labels nascent proteins in complete media, avoiding metabolic perturbation.
Compatible with imaging & proteomics Supports fluorescence microscopy, LC-MS/MS, and in vivo labeling workflows.

O-Propargyl-Puromycin: Key Advantages


While several methods exist to study protein translation, including methionine analogs (e.g., AHA, HPG), traditional puromycin, and the SUnSET assay, their intrinsic limitations prevent direct substitution for O-Propargyl-Puromycin in many advanced applications. Methionine analogs require metabolic perturbation via methionine starvation, which can alter the very biology being studied . Unmodified puromycin lacks a chemical handle for direct, covalent attachment of detection tags, limiting its utility to antibody-based methods which suffer from epitope accessibility issues [1]. The SUnSET assay, which uses puromycin followed by an anti-puromycin antibody, is largely semi-quantitative and not suitable for high-resolution imaging or affinity purification [2]. Therefore, the choice of O-Propargyl-Puromycin is not just a preference, but a necessity dictated by the specific requirements of robust, quantitative, and spatially-resolved protein synthesis analysis.

Risk 1 Methionine analogs (AHA, HPG) require methionine-free medium, which may alter protein synthesis rates and introduce starvation artifacts.
Risk 2 Unmodified puromycin lacks a clickable handle; antibody detection may miss nuclear or epitope-masked nascent chains.
Risk 3 SUnSET assay provides semi-quantitative readouts; not suited for high-resolution imaging or affinity purification-based proteomics.

O-Propargyl-Puromycin: Quantitative Evidence


Whole-Organism In Vivo Labeling Feasibility

O-Propargyl-Puromycin (OP-puro) is uniquely capable of labeling and assaying nascent proteins in whole organisms, a feature not shared by methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG) [1].

In Vivo Labeling
Head-to-head
Achieved in whole mice; not feasible with methionine analogs.
Supports whole-organism protein synthesis studies without dietary restriction.
Reported in vivo model context; species-specific validation recommended.
In Vivo Imaging Translational Regulation Whole-Organism Labeling

Accurate Nascent Proteome Quantification with SILAC

Affinity purification of O-Propargyl-Puromycin (OPP)-labeled nascent chains suffers from non-specific protein binding. To enable accurate quantitative profiling, a dual-pulse labeling method with OPP and stable isotope-labeled amino acids (SILAC) was developed, which significantly reduces background noise and allows for the quantification of acute changes in protein synthesis [1].

SILAC Proteomics
Cross-study comparable
Enabled quantification of ~3,000 nascent proteins with reduced background.
Demonstrates compatibility with quantitative LC-MS/MS nascent proteome workflows.
Dual-pulse SILAC method required for accuracy.
Quantitative Proteomics Nascent Proteome LC-MS/MS

Subcellular Detection by Click Chemistry

The detection of puromycin-labeled nascent proteins using anti-puromycin antibodies can be compromised by epitope masking, leading to an incomplete or biased subcellular distribution pattern. In a direct comparison, O-propargyl-puromycin (detected with a small-molecule fluorescent azide) and tritiated puromycin both revealed a clear nuclear signal, whereas anti-puromycin immunofluorescence failed to detect it [1].

Subcellular Detection
Head-to-head
Clear nuclear signal with click detection; anti-puromycin antibody failed to detect.
Superior spatial resolution; avoids epitope masking artifacts in immunofluorescence.
Microscopy context; fixation/permeabilization may influence signal.
Fluorescence Microscopy Subcellular Localization Immunofluorescence

Kinetic Monitoring Without Methionine Starvation

Unlike methionine analog-based approaches, the use of O-Propargyl-Puromycin (OPP) for monitoring nascent protein synthesis does not require a prior methionine starvation step and can be performed in complete, methionine-containing media .

Kinetic Monitoring
Class-level inference
No methionine-free medium required; labeling in complete media.
Simplifies kinetic assays and maintains physiological translation context.
Data to verify in specific cell models; class-level advantage.
Kinetic Assays Metabolic Labeling Translation Rate

Inhibitory Potency Relative to Puromycin

While O-Propargyl-Puromycin is a functional analog, its modification with a propargyl group results in a predictable and minor reduction in its protein synthesis inhibition potency compared to unmodified puromycin [1].

Inhibition Potency
Head-to-head
2- to 3-fold lower
Reported potency context for working concentration selection.
Compared to unmodified puromycin in reticulocyte lysates.
Inhibitor Potency Cell Culture Reticulocyte Lysate

O-Propargyl-Puromycin: Recommended Applications


Fluorescence Imaging in 3D Models and Tissues

Based on its validated use in patient-derived organoids (PDOs) and other complex tissues [1], O-Propargyl-Puromycin is the preferred reagent for visualizing translation in advanced cell culture models. Its small-molecule nature and click chemistry detection allow for deep penetration and specific, high-contrast imaging of nascent proteins in 3D structures, overcoming the limitations of antibody-based methods [2].

Quantitative Nascent Proteomics with LC-MS/MS

For users requiring accurate, quantitative, and global analysis of newly synthesized proteins, O-Propargyl-Puromycin is an essential tool. Its integration with bioorthogonal chemistry enables the specific enrichment and mass spectrometric identification of nascent polypeptides. As demonstrated, combining OP-Puro with stable isotope labeling (SILAC) or other multiplexing strategies yields highly accurate quantitative nascent proteome data, crucial for dissecting dynamic translational responses [3].

Whole-Organism In Vivo Translation Studies

For research conducted in whole model organisms, such as mice or C. elegans [4], O-Propargyl-Puromycin provides a unique, non-genetic solution for tracking protein synthesis in vivo. Unlike methionine analogs, it does not require dietary restriction and can be administered systemically, allowing for the study of tissue-specific translation rates and responses to physiological or pharmacological stimuli within a native biological context [5].

Cell-Specific Nascent Proteome Profiling

O-Propargyl-Puromycin serves as the clickable substrate in advanced genetic methods for cell-specific labeling, such as orthogonal enzyme-mediated puromycin incorporation [6]. In these systems, a specific enzyme expressed only in target cells activates the probe, allowing for the exclusive tagging and subsequent analysis of the nascent proteome from a genetically defined cell population within a heterogeneous tissue, enabling unparalleled spatiotemporal resolution of translation.

Application
Selection Property
Validation Focus
Fluorescence imaging in 3D models/tissues
Click chemistry detection depth
High-contrast nascent protein imaging in organoids
Quantitative nascent proteomics (LC-MS/MS)
Bioorthogonal enrichment handle
SILAC-compatible accurate quantification
Whole-organism in vivo translation studies
Systemic administration, no dietary restriction
Tissue-specific translation rate assessment
Cell-specific nascent proteome profiling
Enzyme-mediated cell-type resolution
Spatiotemporal translation control in heterogeneous tissues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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